molecular formula C16H13ClN2O2 B2750317 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one CAS No. 1567335-44-7

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one

Cat. No.: B2750317
CAS No.: 1567335-44-7
M. Wt: 300.74
InChI Key: IDNLSWSVEFEKMN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, exhibit significant anticancer properties. Research has demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and pain associated with conditions such as arthritis .

Antimicrobial Activity

This compound has shown potential antimicrobial properties against various bacterial strains. Studies have reported that pyrazole derivatives can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death .

Neuropharmacology

Research has indicated that pyrazole compounds may act as positive allosteric modulators for receptors involved in neurological functions, such as the α7 nicotinic acetylcholine receptor. This suggests their potential use in treating central nervous system disorders, including schizophrenia and Alzheimer's disease .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to metabolic diseases. For instance, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes management .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new materials or pharmaceuticals with tailored properties .

Summary of Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of growth in multiple cancer cell lines through apoptosis induction
Anti-inflammatory EffectsSignificant reduction in inflammation markers via COX inhibition
Antimicrobial PropertiesEffective against various bacterial strains through disruption of cell wall synthesis
NeuropharmacologyPotential positive allosteric modulation of α7 nicotinic receptors
DPP-IV InhibitionPromising candidate for managing type 2 diabetes

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one include other pyrazole derivatives with different substituents on the aromatic rings. Examples include:

  • 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3(2H)-one
  • 5-(4-methylphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one
  • 5-(4-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group, which contribute to its pharmacological properties. Research indicates its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

  • Molecular Formula : C16H13ClN2O
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 1567335-44-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 2-methoxyphenylhydrazine, leading to the formation of a hydrazone intermediate, which is then cyclized under acidic or basic conditions.

Anti-inflammatory Activity

Research has demonstrated that this compound acts as a selective inhibitor of cyclooxygenase-1 (COX-1), which is crucial in the biosynthesis of prostaglandins involved in inflammation. The inhibition of COX-1 can reduce inflammatory responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

The pyrazole scaffold has been associated with various antimicrobial activities. Studies have indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties, potentially effective against a range of pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines such as H460 and A549. The mechanism involves the modulation of apoptotic pathways and the inhibition of anti-apoptotic proteins .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : As a COX-1 inhibitor, it interferes with the conversion of arachidonic acid into prostaglandins, thereby modulating inflammatory processes.
  • Apoptosis Induction : It affects the expression levels of proteins involved in cell survival and death, promoting apoptosis in malignant cells .

Case Studies

StudyFindings
Benchchem StudyIdentified as a selective COX-1 inhibitor with potential anti-inflammatory properties.
Nature ResearchDemonstrated significant anticancer activity against various human cancer cell lines through apoptosis induction .
MDPI ReviewHighlighted its antimicrobial activity alongside other pyrazole derivatives, emphasizing its broad-spectrum efficacy .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-15-5-3-2-4-13(15)19-14(10-16(20)18-19)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNLSWSVEFEKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of N′-(2-methoxyphenyl)acetohydrazide (2.90 g, 16.09 mmol) and ethyl 3-(4-chlorophenyl)-3-oxopropanoate (3.65 g, 16.09 mmol) in 10 mL of DCE was added drop wise phosphorus trichloride (1.41 mL, 16.09 mmol). The mixture was heated to 50° C. and all solids dissolved. After 2 hrs at 50° C. the mixture was cooled to RT and the ppt was collected by filtration and washed with water and EtOAc and dried to give 2.50 g (49%) of a white solid.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Yield
49%

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